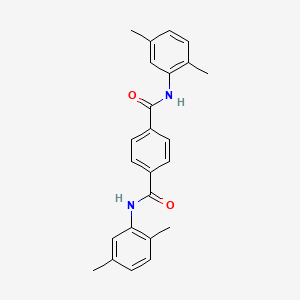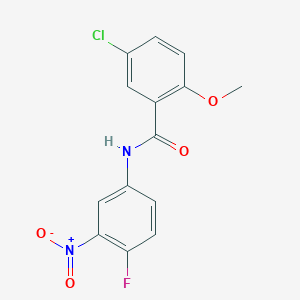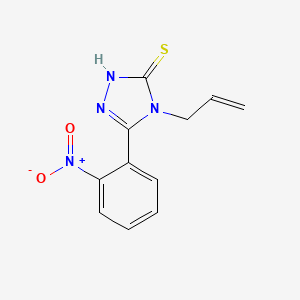
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by inhibiting the synthesis of cell walls and membranes in microorganisms. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol may have several biochemical and physiological effects. This compound has been shown to possess antioxidant properties and may have a protective effect against oxidative stress. It has also been shown to have a modulatory effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new derivatives of this compound with enhanced antimicrobial, antifungal, and anticancer properties. Another area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potential applications in scientific research. Its broad-spectrum antimicrobial and antifungal activity, anticancer properties, and potential use as a fluorescent probe make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with allyl bromide to obtain the final compound.
Applications De Recherche Scientifique
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(2-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-5-3-4-6-9(8)15(16)17/h2-6H,1,7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVEZBCDCDJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


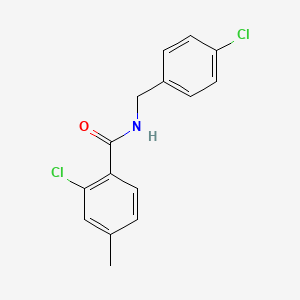
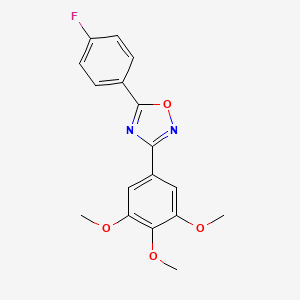
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
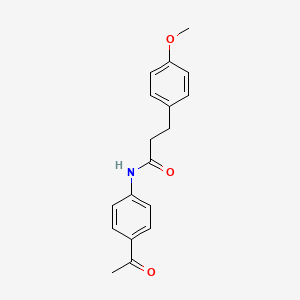
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
